Benzyl (S)-(1-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-3-methylbutyl)carbamate Benzyl (S)-(1-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-3-methylbutyl)carbamate
Brand Name: Vulcanchem
CAS No.: 59179-38-3
VCID: VC13589889
InChI: InChI=1S/C18H22N2O6/c1-12(2)10-14(17(23)26-20-15(21)8-9-16(20)22)19-18(24)25-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,24)
SMILES: CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C18H22N2O6
Molecular Weight: 362.4 g/mol

Benzyl (S)-(1-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-3-methylbutyl)carbamate

CAS No.: 59179-38-3

Cat. No.: VC13589889

Molecular Formula: C18H22N2O6

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (S)-(1-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-3-methylbutyl)carbamate - 59179-38-3

Specification

CAS No. 59179-38-3
Molecular Formula C18H22N2O6
Molecular Weight 362.4 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
Standard InChI InChI=1S/C18H22N2O6/c1-12(2)10-14(17(23)26-20-15(21)8-9-16(20)22)19-18(24)25-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,24)
Standard InChI Key YHZUOMRURVTBMO-UHFFFAOYSA-N
SMILES CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Benzyl (S)-(1-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-3-methylbutyl)carbamate belongs to the class of carbamate esters, distinguished by its stereospecific (S)-configuration at the chiral center. Its IUPAC name, (2,5-dioxopyrrolidin-1-yl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate, reflects its structural complexity. Key features include:

  • A pyrrolidine-2,5-dione (succinimide) moiety, which enhances reactivity in acyl transfer reactions.

  • A benzyl carbamate group that acts as a protective group for amines in peptide synthesis.

  • A branched 3-methylbutyl chain contributing to steric effects and solubility properties.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC18H22N2O6C_{18}H_{22}N_2O_6
Molecular Weight362.4 g/mol
CAS Registry Number59179-38-3
Stereochemistry(S)-configuration
Key Functional GroupsSuccinimide, carbamate, benzyl

Synthesis and Manufacturing

Reaction Pathways

The synthesis of Benzyl (S)-(1-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-3-methylbutyl)carbamate typically involves a multi-step process:

  • Activation of the Carboxylic Acid: The precursor, (S)-3-methylbutylcarbamic acid, is reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the active NHS ester.

  • Benzyl Protection: The amine group is protected using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., sodium bicarbonate) to yield the benzyl carbamate intermediate.

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the product with >95% purity.

Optimization Challenges

  • Steric Hindrance: The branched alkyl chain complicates reaction kinetics, necessitating elevated temperatures (50–60°C) for efficient acylation.

  • Byproduct Formation: Competing reactions, such as hydrolysis of the NHS ester, require anhydrous conditions and inert atmospheres.

Table 2: Typical Synthesis Conditions

StepReagents/ConditionsYield
1NHS, DCC, THF, 0°C → RT, 12h78%
2Cbz-Cl, NaHCO₃, DCM, 0°C, 2h85%
3Column chromatography (EtOAc/Hexane)92%

Applications in Peptide Chemistry

Role as a Protecting Group

The compound’s benzyl carbamate (Cbz) group is widely used to protect primary amines during solid-phase peptide synthesis (SPPS). Its advantages include:

  • Stability: Resistant to nucleophilic attack under basic conditions, unlike tert-butoxycarbonyl (Boc) groups.

  • Selective Deprotection: Removable via hydrogenolysis (H₂/Pd-C) without affecting other functional groups.

Case Study: Synthesis of Leuprolide

In the production of leuprolide, a gonadotropin-releasing hormone agonist, the Cbz group shields lysine residues during coupling. Post-synthesis, hydrogenolysis cleanly removes the protecting group, yielding the free amine for subsequent modifications.

Pharmacological and Industrial Relevance

Patent Landscape

Research Advancements and Future Directions

Stability Studies

Recent investigations highlight the compound’s susceptibility to hydrolysis at physiological pH (7.4), limiting its utility in long-circulating formulations. Modifying the alkyl chain with electron-withdrawing groups (e.g., trifluoromethyl) could improve stability.

Green Chemistry Initiatives

Efforts to replace toxic solvents (e.g., THF, DCM) with cyclopentyl methyl ether (CPME) or bio-based alternatives aim to reduce environmental impact without compromising yield.

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